molecular formula C17H17N3O2S2 B5714469 N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]-2,4-dimethyl-1,3-thiazole-5-carboxamide

N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]-2,4-dimethyl-1,3-thiazole-5-carboxamide

Cat. No. B5714469
M. Wt: 359.5 g/mol
InChI Key: WOWHNFYUDYVMLD-UHFFFAOYSA-N
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Description

N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]-2,4-dimethyl-1,3-thiazole-5-carboxamide, also known as ETT, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. ETT is a member of the thiazole family of compounds, which are known for their diverse biological activities.

Scientific Research Applications

N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]-2,4-dimethyl-1,3-thiazole-5-carboxamide has been extensively studied for its potential applications in various fields. One of the primary areas of research is its use as a fluorescent probe for the detection of metal ions. N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]-2,4-dimethyl-1,3-thiazole-5-carboxamide has been shown to selectively bind to copper ions, which makes it a promising candidate for the detection of copper in biological samples.
N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]-2,4-dimethyl-1,3-thiazole-5-carboxamide has also been studied for its potential use as a therapeutic agent. It has been shown to have anti-inflammatory and anti-tumor properties, which makes it a potential candidate for the treatment of various diseases.

Mechanism of Action

The mechanism of action of N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]-2,4-dimethyl-1,3-thiazole-5-carboxamide is not fully understood. However, it is believed that N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]-2,4-dimethyl-1,3-thiazole-5-carboxamide exerts its biological effects by interacting with proteins and enzymes in cells. N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]-2,4-dimethyl-1,3-thiazole-5-carboxamide has been shown to inhibit the activity of certain enzymes, which may contribute to its anti-inflammatory and anti-tumor properties.
Biochemical and Physiological Effects
N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]-2,4-dimethyl-1,3-thiazole-5-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory properties. N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]-2,4-dimethyl-1,3-thiazole-5-carboxamide has also been shown to induce apoptosis in cancer cells, which may contribute to its anti-tumor properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]-2,4-dimethyl-1,3-thiazole-5-carboxamide in lab experiments is its relatively simple synthesis method. N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]-2,4-dimethyl-1,3-thiazole-5-carboxamide is also relatively stable and can be stored for extended periods without significant degradation. However, one of the limitations of using N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]-2,4-dimethyl-1,3-thiazole-5-carboxamide in lab experiments is its relatively low solubility in aqueous solutions, which may limit its potential applications.

Future Directions

There are several potential future directions for the research on N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]-2,4-dimethyl-1,3-thiazole-5-carboxamide. One potential direction is the development of more efficient synthesis methods for N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]-2,4-dimethyl-1,3-thiazole-5-carboxamide. Another potential direction is the investigation of the potential therapeutic applications of N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]-2,4-dimethyl-1,3-thiazole-5-carboxamide in various diseases. Additionally, the development of more selective fluorescent probes for the detection of metal ions is an area of ongoing research, and N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]-2,4-dimethyl-1,3-thiazole-5-carboxamide may play a role in this field.

Synthesis Methods

The synthesis of N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]-2,4-dimethyl-1,3-thiazole-5-carboxamide involves the reaction of 2-aminothiazole with 2-ethoxybenzaldehyde in the presence of acetic acid, followed by the reaction of the resulting product with 2,4-dimethyl-5-mercapto-1,3-thiazole-5-carboxylic acid. The final product is obtained after purification using column chromatography. The synthesis of N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]-2,4-dimethyl-1,3-thiazole-5-carboxamide is relatively straightforward and can be achieved with moderate yields.

properties

IUPAC Name

N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]-2,4-dimethyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S2/c1-4-22-14-8-6-5-7-12(14)13-9-23-17(19-13)20-16(21)15-10(2)18-11(3)24-15/h5-9H,4H2,1-3H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOWHNFYUDYVMLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=CSC(=N2)NC(=O)C3=C(N=C(S3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]-2,4-dimethyl-1,3-thiazole-5-carboxamide

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